Cbz-N-amido-PEG1-t-butyl ester
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Overview
Description
Cbz-N-amido-PEG1-t-butyl ester is a synthetic reagent extensively used in pharmaceutical research and development. This bifunctional compound consists of two functional groups: a benzyloxycarbonyl group and a tert-butyl ester group, separated by an amide linkage and a short polyethylene glycol spacer. The benzyloxycarbonyl group is a well-known protective group for primary amines, allowing for selective deprotection under mild conditions. The tert-butyl ester group is a commonly employed ester protecting group, which is easily removed under acidic conditions. These characteristics make this compound an invaluable tool for constructing complex bioactive molecules, such as peptides and small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-N-amido-PEG1-t-butyl ester typically involves the following steps:
Formation of the Amide Linkage: The initial step involves the reaction of a polyethylene glycol derivative with a benzyloxycarbonyl-protected amine to form an amide bond.
Introduction of the Tert-Butyl Ester Group: The resulting intermediate is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, while the tert-butyl ester group can be cleaved under stronger acidic conditions.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl ester group, while hydrogenation or acidic conditions can be employed to remove the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amines and carboxylic acids, which can be further utilized in the synthesis of peptides, small molecules, and other bioactive compounds .
Scientific Research Applications
Cbz-N-amido-PEG1-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of peptide chains.
Biology: The compound’s ability to enhance solubility and stability makes it useful in the development of biologically active molecules.
Medicine: It is employed in the design of drug delivery systems, where the polyethylene glycol spacer improves biocompatibility and reduces immunogenicity.
Industry: The compound is used in the production of pharmaceuticals, where its protective groups facilitate the synthesis of active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of Cbz-N-amido-PEG1-t-butyl ester involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl group protects primary amines during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protective group can be removed under mild conditions, revealing the free amine. The tert-butyl ester group serves a similar protective function for carboxylic acids, which can be deprotected under acidic conditions. These mechanisms allow for the precise construction of complex molecules with high functional group compatibility .
Comparison with Similar Compounds
Similar Compounds
Cbz-N-amido-PEG2-t-butyl ester: Similar to Cbz-N-amido-PEG1-t-butyl ester but with a longer polyethylene glycol spacer, providing increased solubility and flexibility.
Fmoc-N-amido-PEG1-t-butyl ester: Uses a fluorenylmethyloxycarbonyl protective group instead of benzyloxycarbonyl, offering different deprotection conditions and compatibility with various synthetic routes.
Uniqueness
This compound is unique due to its combination of a benzyloxycarbonyl group and a tert-butyl ester group, separated by a short polyethylene glycol spacer. This structure provides a balance of solubility, stability, and biocompatibility, making it a versatile reagent for a wide range of applications in pharmaceutical research and development .
Properties
IUPAC Name |
tert-butyl 3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-15(19)9-11-21-12-10-18-16(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTDHYXWTOORKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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